molecular formula C35H51N5O4 B12423911 N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8

N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8

Cat. No.: B12423911
M. Wt: 613.9 g/mol
InChI Key: XQFINGFCBFHOPE-CZAWIBBKSA-N
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Description

EPZ011989-d8 is a potent and orally active inhibitor of Zeste Homolog 2 (EZH2), a histone methyltransferase involved in the regulation of gene expression. This compound is known for its metabolic stability and significant anti-tumor activity, making it a valuable tool in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EPZ011989-d8 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of click chemistry, where an alkyne group in EPZ011989-d8 undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .

Industrial Production Methods

Industrial production of EPZ011989-d8 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

EPZ011989-d8 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of epoxides, while reduction may yield alcohols or amines .

Scientific Research Applications

EPZ011989-d8 has a wide range of scientific research applications, including:

Mechanism of Action

EPZ011989-d8 exerts its effects by inhibiting the activity of EZH2, a key component of the Polycomb repressive complex 2 (PRC2). EZH2 catalyzes the tri-methylation of lysine 27 on histone H3 (H3K27me3), leading to the silencing of associated gene promoters. By inhibiting EZH2, EPZ011989-d8 reduces H3K27me3 levels, thereby affecting gene expression and inducing anti-tumor activity .

Comparison with Similar Compounds

Similar Compounds

    GSK126: Another EZH2 inhibitor with similar anti-tumor properties.

    DZNeP (3-deazaneplanocin A): A compound that inhibits EZH2 and other histone methyltransferases.

    GSK343: A selective EZH2 inhibitor with potent activity.

Uniqueness

EPZ011989-d8 is unique due to its high metabolic stability and oral bioavailability, making it a valuable tool for in vivo studies. Its robust inhibition of EZH2 and significant anti-tumor activity further distinguish it from other similar compounds .

Properties

Molecular Formula

C35H51N5O4

Molecular Weight

613.9 g/mol

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)prop-1-ynyl]benzamide

InChI

InChI=1S/C35H51N5O4/c1-7-40(30-12-10-29(11-13-30)38(5)15-18-43-6)33-23-28(9-8-14-39-16-19-44-20-17-39)22-31(27(33)4)34(41)36-24-32-25(2)21-26(3)37-35(32)42/h21-23,29-30H,7,10-20,24H2,1-6H3,(H,36,41)(H,37,42)/i16D2,17D2,19D2,20D2

InChI Key

XQFINGFCBFHOPE-CZAWIBBKSA-N

Isomeric SMILES

[2H]C1(C(OC(C(N1CC#CC2=CC(=C(C(=C2)N(CC)C3CCC(CC3)N(C)CCOC)C)C(=O)NCC4=C(C=C(NC4=O)C)C)([2H])[2H])([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CCN(C1CCC(CC1)N(C)CCOC)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C#CCN4CCOCC4

Origin of Product

United States

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